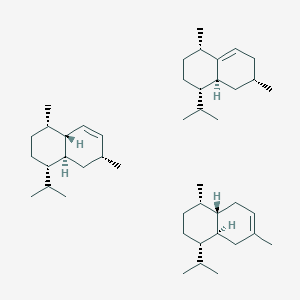
(1S,4S,4aS,6R,8aR)-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,6,8a-octahydronaphthalene;(1S,4S,4aS,8aS)-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,8,8a-octahydronaphthalene;(1S,4S,4aS,6S)-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,6,7-octahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(1S,4S,4aS,6R,8aR)-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,6,8a-octahydronaphthalene;(1S,4S,4aS,8aS)-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,8,8a-octahydronaphthalene;(1S,4S,4aS,6S)-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,6,7-octahydronaphthalene” is a complex organic molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including cyclization and hydrogenation reactions. The specific stereochemistry of the compound requires careful control of reaction conditions to ensure the desired isomers are produced.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactors and precise control of temperature, pressure, and catalysts to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Hydrogenation to reduce double bonds.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce fully saturated hydrocarbons.
Aplicaciones Científicas De Investigación
This compound has various applications in scientific research, including:
Chemistry: Used as a model compound for studying stereochemistry and reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the synthesis of other complex organic molecules and materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity, and influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other octahydronaphthalenes with different substituents or stereochemistry. Examples might include:
- (1S,4S,4aS,6R,8aR)-1,6-dimethyl-4-ethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene
- (1S,4S,4aS,6R,8aR)-1,6-dimethyl-4-butyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene
Uniqueness
The uniqueness of the compound lies in its specific stereochemistry and the presence of multiple isomers, which can result in different physical and chemical properties.
Propiedades
Fórmula molecular |
C45H78 |
|---|---|
Peso molecular |
619.1 g/mol |
Nombre IUPAC |
(1S,4S,4aS,6R,8aR)-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,6,8a-octahydronaphthalene;(1S,4S,4aS,8aS)-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,8,8a-octahydronaphthalene;(1S,4S,4aS,6S)-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,6,7-octahydronaphthalene |
InChI |
InChI=1S/3C15H26/c3*1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h7,10-13,15H,5-6,8-9H2,1-4H3;5,10,12-15H,6-9H2,1-4H3;5,7,10-15H,6,8-9H2,1-4H3/t11-,12-,13-,15-;12-,13-,14-,15-;11-,12-,13-,14-,15-/m000/s1 |
Clave InChI |
GORGZKRTAURHQD-CBWZGVDZSA-N |
SMILES isomérico |
C[C@H]1CC[C@H]([C@H]2[C@H]1CC=C(C2)C)C(C)C.C[C@H]1CC[C@H]([C@H]2[C@H]1C=C[C@@H](C2)C)C(C)C.C[C@H]1CC[C@H]([C@H]2C1=CC[C@@H](C2)C)C(C)C |
SMILES canónico |
CC1CCC(C2C1CC=C(C2)C)C(C)C.CC1CCC(C2C1C=CC(C2)C)C(C)C.CC1CCC(C2C1=CCC(C2)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


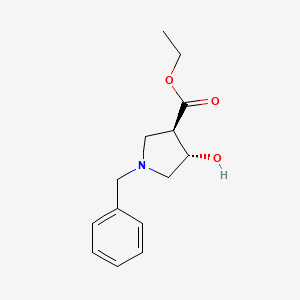
![Benzo[b]thiophene, 6-(trifluoromethyl)-](/img/structure/B15238956.png)
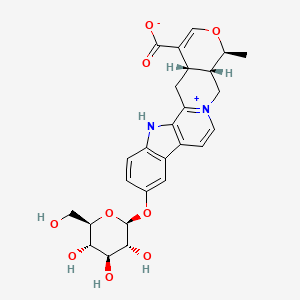
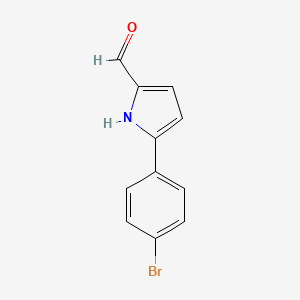
![4-[1-(propan-2-yl)-1H-imidazol-5-yl]piperidine](/img/structure/B15238978.png)
![2-[(2-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B15238982.png)
![3',6-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B15238990.png)
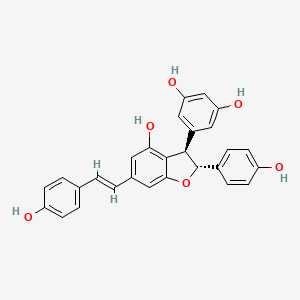
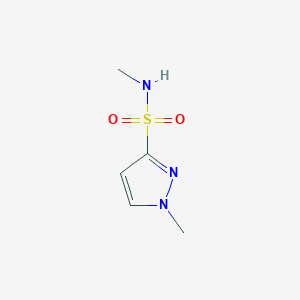
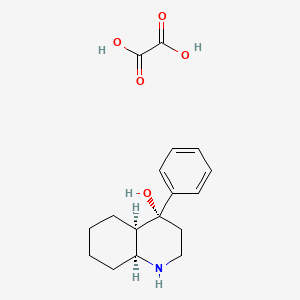
![(1R,2S,3R,4R)-3-methoxycarbonyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15239023.png)
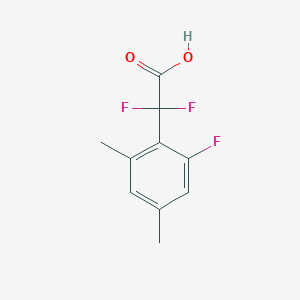
![2-amino-N-[(3-fluorophenyl)methyl]-N-methylbutanamide](/img/structure/B15239042.png)
![2-({[4-(Propan-2-yl)phenyl]methyl}amino)propan-1-ol](/img/structure/B15239045.png)
